REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH:4]([O:7][C:8](=[O:19])[C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][C:10]=2[OH:18])[CH2:3][CH2:2]1.[H][H]>C(O)C.[Pd]>[O:1]1[CH2:6][CH2:5][CH:4]([O:7][C:8](=[O:19])[C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][C:10]=2[OH:18])[CH2:3][CH2:2]1
|
Name
|
2-Hydroxy-4-nitro-benzoic acid tetrahydro-pyran-4-yl ester
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)OC(C1=C(C=C(C=C1)[N+](=O)[O-])O)=O
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
70 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/petroleum ether (5-35% gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)OC(C1=C(C=C(C=C1)N)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 35.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |